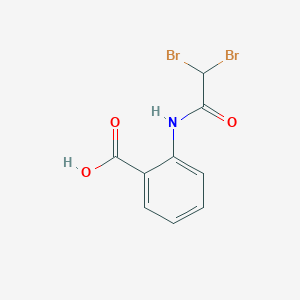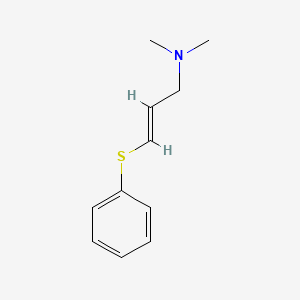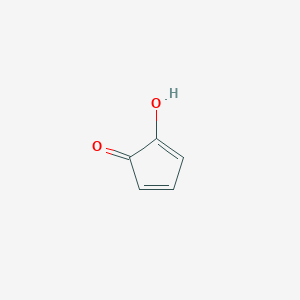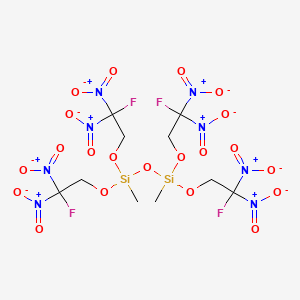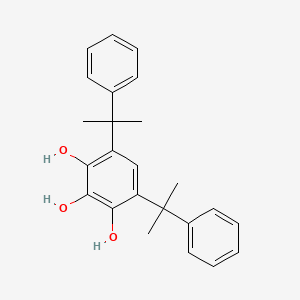
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is an organic compound characterized by its unique structure, which includes three hydroxyl groups attached to a benzene ring substituted with two phenylpropan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,2,3-triol (pyrogallol) and 2-phenylpropan-2-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups of benzene-1,2,3-triol.
Substitution Reaction: The deprotonated benzene-1,2,3-triol undergoes a nucleophilic substitution reaction with 2-phenylpropan-2-yl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenylpropan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylpropan-2-yl groups may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol: Similar structure but different substituents.
2-(2-Hydroxy-3,5-di-α-cumylphenyl)-2H-benzotriazole: Contains benzotriazole moiety instead of hydroxyl groups.
Uniqueness
4,6-Bis(2-phenylpropan-2-yl)benzene-1,2,3-triol is unique due to its combination of hydroxyl groups and phenylpropan-2-yl substituents, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64888-14-8 |
|---|---|
Molekularformel |
C24H26O3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4,6-bis(2-phenylpropan-2-yl)benzene-1,2,3-triol |
InChI |
InChI=1S/C24H26O3/c1-23(2,16-11-7-5-8-12-16)18-15-19(21(26)22(27)20(18)25)24(3,4)17-13-9-6-10-14-17/h5-15,25-27H,1-4H3 |
InChI-Schlüssel |
KGOTWUMCIWSIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2O)O)O)C(C)(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
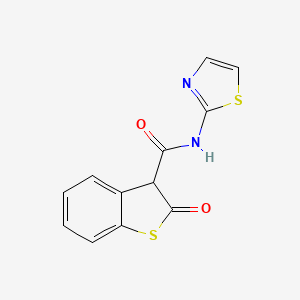

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)
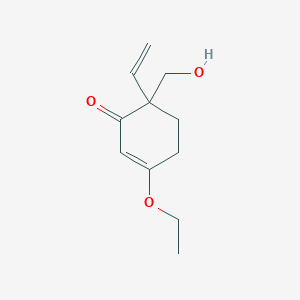
![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

